
2-Nitrodecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrodecan-3-one is an organic compound that belongs to the class of nitro ketones It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon and a ketone group (C=O) on the third carbon of a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitrodecan-3-one can be synthesized through several methods:
Nitration of Decan-3-one: This involves the direct nitration of decan-3-one using nitric acid. The reaction typically requires a strong acid catalyst and is conducted under controlled temperature conditions to avoid over-nitration.
Oxidation of 2-Aminodecan-3-one: This method involves the oxidation of 2-aminodecan-3-one using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions must be carefully controlled to achieve the desired product without further oxidation.
Displacement Reactions: Another method involves the displacement of a halide group in 2-halodecan-3-one with a nitrite ion (NO₂⁻) under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the product. Safety measures are crucial due to the exothermic nature of nitration reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrodecan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Major Products Formed
Reduction: 2-Aminodecan-3-one.
Oxidation: 2-Nitrodecanoic acid.
Substitution: Various substituted decan-3-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitrodecan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of nitro compounds on biological systems. It can serve as a model compound for studying nitro group metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The nitro group can be modified to produce compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Nitrodecan-3-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparación Con Compuestos Similares
2-Nitrodecan-3-one can be compared with other nitro ketones and nitroalkanes:
2-Nitropropane: Unlike this compound, 2-Nitropropane is a smaller molecule and is more volatile. It is used as a solvent and in the synthesis of pharmaceuticals.
2-Nitrobutane: Similar to this compound, 2-Nitrobutane is used in organic synthesis. its shorter carbon chain makes it less hydrophobic.
2-Nitrohexane: This compound has a similar structure but with a shorter carbon chain. It is used in the synthesis of various organic compounds and as a solvent.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its hydrophobic nature makes it suitable for applications in non-polar environments, and its reactivity offers versatility in chemical synthesis.
Propiedades
Número CAS |
88072-87-1 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-nitrodecan-3-one |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-8-10(12)9(2)11(13)14/h9H,3-8H2,1-2H3 |
Clave InChI |
DLAJTOMWQHGXJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


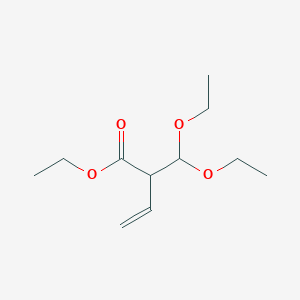
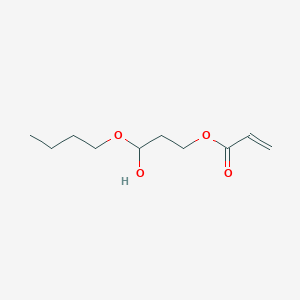
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
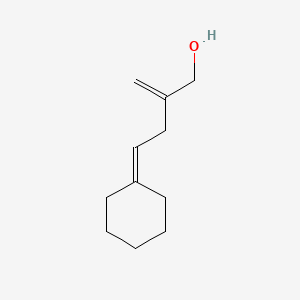
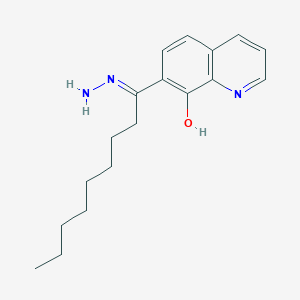
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
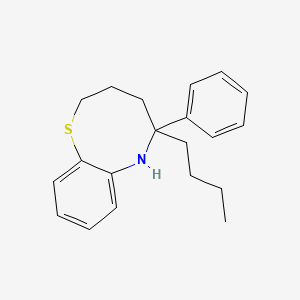

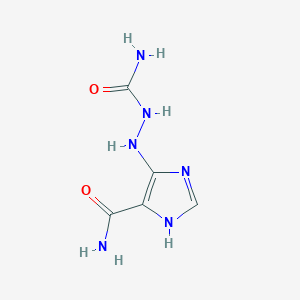
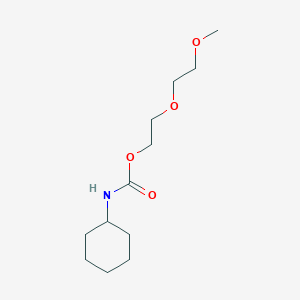
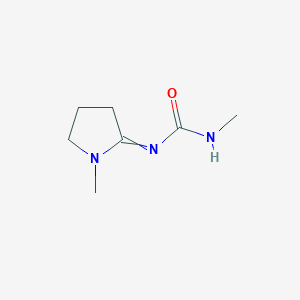
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
